REACTION_CXSMILES
|
Cl[C:2]1[C:3]([F:15])=[C:4]([C:11]([F:14])([F:13])[F:12])[C:5]([F:10])=[C:6]([F:9])[C:7]=1[F:8].C([O-])(=O)C.[Na+].[H][H]>C(O)(=O)C.[Pd]>[F:10][C:5]1[C:6]([F:9])=[C:7]([F:8])[CH:2]=[C:3]([F:15])[C:4]=1[C:11]([F:14])([F:13])[F:12] |f:1.2|
|
Name
|
|
Quantity
|
252.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C(C1F)F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed from the cold reaction mixture by filtration
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1F)F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |